

# VX-548 Demonstrates Significant Pain Reduction Compared to Placebo in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KG-548

Cat. No.: B068006

[Get Quote](#)

A comprehensive analysis of the clinical trial data for the novel, selective NaV1.8 inhibitor, VX-548, reveals a statistically significant and clinically meaningful reduction in moderate-to-severe acute pain when compared to placebo. This guide provides a detailed comparison of VX-548 and placebo, presenting key efficacy and safety data from recent Phase 3 clinical trials, alongside the experimental protocols and the underlying mechanism of action.

VX-548, developed by Vertex Pharmaceuticals, is an investigational oral medication that selectively targets the NaV1.8 sodium channel, which plays a crucial role in the transmission of pain signals in the peripheral nervous system.<sup>[1]</sup> This novel mechanism of action offers a potential non-opioid alternative for the management of acute pain.<sup>[2]</sup>

## Efficacy in Acute Pain Management

Pivotal Phase 3 clinical trials have evaluated the efficacy of VX-548 in patients with moderate-to-severe acute pain following two types of surgeries: abdominoplasty and bunionectomy.<sup>[3][4]</sup> The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), measured on an 11-point Numeric Pain Rating Scale (NPRS).<sup>[3][5]</sup>

The data presented in the tables below summarize the key findings from these trials, demonstrating the superiority of VX-548 over placebo in providing pain relief.

## Table 1: Primary Efficacy Endpoint (SPID48) in Phase 3 Acute Pain Studies

| Surgical Model                                                         | Treatment Group | LS Mean Difference<br>in SPID48 from<br>Placebo (95% CI) | P-value |
|------------------------------------------------------------------------|-----------------|----------------------------------------------------------|---------|
| Abdominoplasty                                                         | VX-548          | 48.4 (33.6, 63.1)                                        | <0.0001 |
| Bunionectomy                                                           | VX-548          | 29.3 (14.0, 44.6)                                        | 0.0002  |
| Higher SPID48 scores indicate greater pain relief. <a href="#">[6]</a> |                 |                                                          |         |

## Table 2: Key Secondary Efficacy Endpoint in Phase 3 Acute Pain Studies

| Surgical Model | Endpoint                              | VX-548  | Placebo | Nominal P-value |
|----------------|---------------------------------------|---------|---------|-----------------|
| Abdominoplasty | Median Time to Meaningful Pain Relief | 2 hours | 8 hours | <0.0001         |
| Bunionectomy   | Median Time to Meaningful Pain Relief | 4 hours | 8 hours | 0.0016          |

\*Defined as a  $\geq 2$ -point reduction in NPRS from baseline.[\[3\]\[5\]](#)

## Safety and Tolerability Profile

Across the Phase 3 program, VX-548 was generally well-tolerated, with a safety profile that was comparable to or more favorable than placebo in the post-surgical setting.[\[3\]](#) The majority

of adverse events (AEs) reported were mild to moderate in severity, and there were no serious adverse events (SAEs) related to VX-548.[3]

### Table 3: Incidence of Adverse Events (AEs) in Phase 3 Acute Pain Studies

| Surgical Model | Treatment Group | Incidence of Any AEs |
|----------------|-----------------|----------------------|
| Abdominoplasty | VX-548          | 50.0%                |
| Placebo        |                 | 56.3%                |
| Bunionectomy   | VX-548          | 31.0%                |
| Placebo        |                 | 35.2%                |

Commonly reported adverse events (with an incidence of  $\geq 5\%$  in any treatment group) included nausea, headache, constipation, and dizziness.[3]

### Experimental Protocols

The Phase 3 clinical trials for VX-548 in acute pain were randomized, double-blind, placebo-controlled studies.[4]

**Patient Population:** The studies enrolled adult patients (ages 18 to 80) who had undergone either abdominoplasty or bunionectomy and were experiencing moderate to severe postoperative pain, defined as a score of 4 or higher on the 11-point Numeric Pain Rating Scale (NPRS).

**Treatment Regimen:** Participants were randomized to receive one of the following treatments:

- VX-548: An initial oral dose of 100 mg, followed by a 50 mg maintenance dose every 12 hours.[5]
- Placebo: An identical-looking oral placebo administered on the same schedule as VX-548.[5]
- Hydrocodone bitartrate/acetaminophen (HB/APAP): An active comparator arm to provide context for the treatment effect.[5]

**Efficacy Assessments:** The primary efficacy endpoint was the time-weighted sum of the pain intensity difference over 48 hours (SPID48). Pain intensity was assessed using the NPRS, an 11-point scale where 0 represents "no pain" and 10 represents "the most intense pain imaginable".<sup>[7][8]</sup> Pain assessments were conducted at multiple time points over the 48-hour treatment period.<sup>[9]</sup> Secondary endpoints included the time to meaningful pain relief.<sup>[3][5]</sup>

**Safety Assessments:** Safety and tolerability were monitored throughout the studies, with the collection of data on all adverse events.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for VX-548 Phase 3 acute pain trials.

## Mechanism of Action: Selective Inhibition of NaV1.8

VX-548's analgesic effect is achieved through the selective inhibition of the NaV1.8 voltage-gated sodium channel.<sup>[1]</sup> These channels are predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals from the body to the central nervous system.<sup>[10]</sup> By specifically blocking NaV1.8, VX-548 aims to dampen the pain signals at their source, thereby reducing the perception of pain without the central nervous system side effects associated with opioids.<sup>[10]</sup>



[Click to download full resolution via product page](#)

Figure 2: Signaling pathway illustrating VX-548's mechanism of action.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. hcplive.com [hcplive.com]
- 2. Positive Phase 3 Results for Vertex's VX-548 in Treating Moderate-to-Severe Acute Pain [synapse.patsnap.com]
- 3. VX-548 for Acute Pain · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Vertex's VX-548 Phase 3 programme in acute pain yields positive results - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 5. hcplive.com [hcplive.com]
- 6. med-fom-clone-pt.sites.olt.ubc.ca [med-fom-clone-pt.sites.olt.ubc.ca]
- 7. Numeric Pain Rating Scale | RehabMeasures Database [sralab.org]
- 8. Numeric Pain Rating Scale (NPRS) - SCIRE Professional [scireproject.com]
- 9. medpagetoday.com [medpagetoday.com]
- 10. contractpharma.com [contractpharma.com]
- To cite this document: BenchChem. [VX-548 Demonstrates Significant Pain Reduction Compared to Placebo in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068006#clinical-trial-data-comparing-vx-548-to-placebo>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)